molecular formula C10H14INO B13548239 4-Butoxy-3-iodoaniline

4-Butoxy-3-iodoaniline

Cat. No.: B13548239
M. Wt: 291.13 g/mol
InChI Key: BFTVRPIPKUCQFA-UHFFFAOYSA-N
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Description

4-Butoxy-3-iodoaniline: is an organic compound with the molecular formula C10H14INO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a butoxy group at the fourth position and an iodine atom at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Butoxy-3-iodoaniline can be achieved through several methods. One common approach involves the iodination of 4-butoxyaniline. The reaction typically uses iodine and a suitable oxidizing agent, such as sodium bicarbonate, in a solvent like water. The reaction is carried out at a controlled temperature to ensure the selective iodination at the third position of the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Butoxy-3-iodoaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Products like 4-butoxy-3-aminobenzene.

    Oxidation: Products like 4-butoxy-3-iodobenzaldehyde.

    Reduction: Products like this compound.

Mechanism of Action

The mechanism of action of 4-Butoxy-3-iodoaniline depends on its application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex structures. In medicinal chemistry, its mechanism may involve interaction with specific biological targets, such as enzymes or receptors, leading to desired therapeutic effects .

Comparison with Similar Compounds

  • 4-Butoxy-3-bromoaniline
  • 4-Butoxy-3-chloroaniline
  • 4-Butoxy-3-fluoroaniline

Comparison: 4-Butoxy-3-iodoaniline is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. Compared to its bromo, chloro, and fluoro counterparts, the iodine atom provides different steric and electronic properties, making it suitable for specific applications in synthesis and medicinal chemistry .

Properties

Molecular Formula

C10H14INO

Molecular Weight

291.13 g/mol

IUPAC Name

4-butoxy-3-iodoaniline

InChI

InChI=1S/C10H14INO/c1-2-3-6-13-10-5-4-8(12)7-9(10)11/h4-5,7H,2-3,6,12H2,1H3

InChI Key

BFTVRPIPKUCQFA-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)N)I

Origin of Product

United States

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